Pareirubrine A

Description

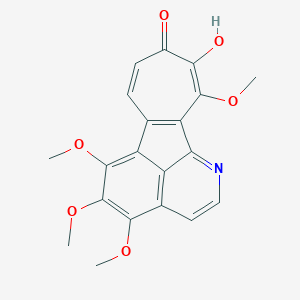

Pareirubrine A is a tropoloisoquinoline alkaloid isolated from Cissampelos pareira Linn., a climbing shrub indigenous to tropical regions of Asia, Africa, and the Americas . Structurally, it features a unique tropolone moiety fused with an isoquinoline backbone, which is critical for its pharmacological properties . First identified by Morita et al. (1993), this compound demonstrated significant antileukemic activity in vitro, with mechanisms involving DNA intercalation and topoisomerase inhibition . Beyond its anticancer effects, C. pareira extracts containing this compound are traditionally used for treating dysentery, heart ailments, and uterine disorders .

Properties

CAS No. |

147044-68-6 |

|---|---|

Molecular Formula |

C20H17NO6 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

6-hydroxy-7,14,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(16),2(8),3,6,9,11,13(17),14-octaen-5-one |

InChI |

InChI=1S/C20H17NO6/c1-24-17-10-7-8-21-15-12(10)13(19(26-3)20(17)27-4)9-5-6-11(22)16(23)18(25-2)14(9)15/h5-8H,1-4H3,(H,22,23) |

InChI Key |

ALZVZHLQANZNQJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C3=C(C(=C(C(=O)C=C3)O)OC)C4=NC=CC1=C24)OC)OC |

Isomeric SMILES |

COC1=C2C=CNC3=C2C(=C4C3=C(C(=O)C(=O)C=C4)OC)C(=C1OC)OC |

Canonical SMILES |

COC1=C(C(=C2C3=C(C(=C(C(=O)C=C3)O)OC)C4=NC=CC1=C24)OC)OC |

Synonyms |

pareirubrine A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pareirubrine A belongs to a broader class of bioactive alkaloids from C. pareira. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Alkaloids

Structural and Functional Insights

Tropoloisoquinoline Alkaloids (this compound, B, Grandirubrine, Isoimerubrine) These compounds share a tropolone-isoquinoline hybrid structure, enabling intercalation into DNA and inhibition of topoisomerase II . This compound and B differ in substituent positions, with pareirubrine B showing slightly lower antileukemic potency (IC₅₀ 1.2 µg/mL vs. 0.8 µg/mL for A) . Grandirubrine and isoimerubrine are stereoisomers of this compound, with isoimerubrine exhibiting reduced solubility due to steric hindrance .

Azafluoranthene Alkaloids (Norimeluteine, Norruffscine) Unlike the tropoloisoquinoline group, these feature a fused benzazepine-indole system. They exhibit cytotoxicity via mitochondrial apoptosis but lack the DNA-intercalating properties of this compound . Norimeluteine is more potent, likely due to enhanced membrane permeability .

Bisbenzylisoquinoline Alkaloids (Cissamperine) Structurally distinct, cissamperine consists of two benzylisoquinoline units linked by ether bonds. It targets tubulin polymerization, making it mechanistically divergent from this compound .

Pharmacological Cross-Comparison

- Anticancer Spectrum: this compound and its tropoloisoquinoline analogs are selective against leukemia, while azafluoranthenes (norimeluteine) and bisbenzylisoquinolines (cissamperine) show broader activity against solid tumors .

- Synergistic Effects : this compound and B demonstrate synergy in combination therapies, enhancing antileukemic efficacy by 40% in vitro .

- Computational Potential: this compound showed moderate binding affinity (−53.19 kcal/mol) to SARS-CoV-2 targets in silico, though less potent than bisbenzylisoquinolines like isochondodendrine (−94.60 kcal/mol) .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for the structural elucidation of Pareirubrine A?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) combined with High-Resolution Mass Spectrometry (HR-MS) and Infrared (IR) spectroscopy are standard for characterizing this compound’s molecular structure. Liquid Chromatography-Mass Spectrometry (LC-MS) aids in purity assessment. Researchers must validate spectral data against existing databases (e.g., PubChem, SciFinder) and ensure solvent compatibility to avoid artifacts .

Q. Which in vitro assays are most effective for preliminary assessment of this compound’s bioactivity?

- Methodological Answer : Cell viability assays (e.g., MTT, CCK-8) using cancer cell lines (e.g., HeLa, MCF-7) are foundational. Dose-response curves (IC₅₀ calculations) and selectivity indices (comparing cancerous vs. non-cancerous cells) should be prioritized. Include positive controls (e.g., doxorubicin) and triplicate experiments to minimize variability. Enzymatic assays (e.g., kinase inhibition) can further narrow mechanistic hypotheses .

Q. How can researchers ensure reproducibility in isolating this compound from natural sources?

- Methodological Answer : Standardize extraction protocols (e.g., ethanol/water ratio, temperature) and column chromatography parameters (e.g., silica gel particle size, gradient elution). Document retention times (HPLC) and compare with literature values. Purity thresholds (>95%) should be confirmed via analytical HPLC, and batch-to-batch variability must be statistically analyzed .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s reported cytotoxicity across studies?

- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., cell line origin, culture conditions). Replicate studies under standardized protocols (ATCC cell authentication, serum-free media controls). Use multi-omics approaches (transcriptomics/proteomics) to contextualize cytotoxicity mechanisms. Cross-validate findings via orthogonal assays (e.g., apoptosis vs. necrosis markers) .

Q. How can computational modeling improve target prediction for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against databases like PDB or ChEMBL identifies putative targets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity. Machine learning models (e.g., Random Forest, SVM) trained on phytochemical datasets can prioritize targets for experimental validation .

Q. What strategies address bioavailability challenges in this compound’s pharmacokinetic profiling?

- Methodological Answer : Employ in silico ADMET prediction tools (SwissADME, pkCSM) to identify solubility or permeability limitations. Modify formulations using nano-carriers (liposomes, PLGA nanoparticles) and assess bioavailability via in vivo PK studies (rodent models). Compare intravenous vs. oral administration routes with LC-MS/MS quantification of plasma concentrations .

Q. How should researchers design studies to elucidate this compound’s synergistic effects with existing therapeutics?

- Methodological Answer : Use combination index (CI) models (Chou-Talalay method) in checkerboard assays. Transcriptomic profiling (RNA-seq) post-treatment identifies pathway crosstalk. Include isobolograms to quantify synergy and antagonism. Validate in xenograft models with co-administration regimens, ensuring dose adjustments based on human-equivalent calculations .

Methodological Frameworks for Research Design

- PICOT Framework : Apply Population (specific cell/animal models), Intervention (this compound dosage), Comparison (controls/standard drugs), Outcome (quantified endpoints), and Timeframe (treatment duration) to structure hypotheses .

- Data Contradiction Analysis : Use funnel plots (meta-analysis) to detect publication bias and mixed-effects models to account for inter-study heterogeneity .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.